N,N'-Sulfanediylbis(4-chloroaniline)
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Overview
Description
N,N’-Sulfanediylbis(4-chloroaniline) is an organosulfur compound with the molecular formula C12H10Cl2N2S. It is a derivative of 4-chloroaniline, where two 4-chloroaniline molecules are linked by a sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Sulfanediylbis(4-chloroaniline) can be synthesized through the reaction of 4-chloroaniline with sulfur dichloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amino group of 4-chloroaniline on the sulfur dichloride, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N’-Sulfanediylbis(4-chloroaniline) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-Sulfanediylbis(4-chloroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-Sulfanediylbis(4-chloroaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Sulfanediylbis(4-chloroaniline) involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the compound plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor to N,N’-Sulfanediylbis(4-chloroaniline), used in the synthesis of various chemicals.
2,4,6-Trichloroaniline: Another chlorinated aniline derivative with different reactivity and applications.
N-(4-chlorophenyl)benzenesulfonamide: A related compound with sulfonamide functionality.
Uniqueness
N,N’-Sulfanediylbis(4-chloroaniline) is unique due to the presence of the sulfur linkage between two 4-chloroaniline molecules. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
13616-65-4 |
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Molecular Formula |
C12H10Cl2N2S |
Molecular Weight |
285.2 g/mol |
IUPAC Name |
4-chloro-N-(4-chloroanilino)sulfanylaniline |
InChI |
InChI=1S/C12H10Cl2N2S/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8,15-16H |
InChI Key |
GAUYAJZHNWBJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NSNC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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